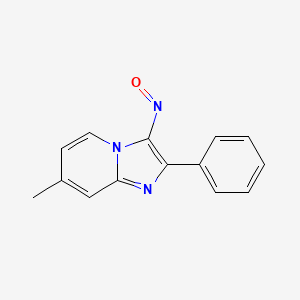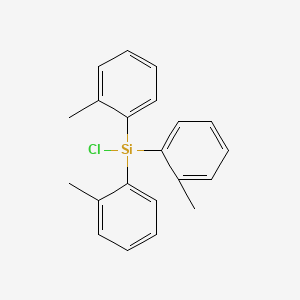![molecular formula C11H8O2 B11940663 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 3144-47-6](/img/structure/B11940663.png)
7-Hydroxy-6h-benzo[7]annulen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6h-benzo7annulen-6-one is an organic compound with the molecular formula C11H8O2 . It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product . The reaction conditions often include the use of potassium peroxydisulfate and silver nitrate as catalysts, with the reaction being carried out in a mixture of water and acetonitrile at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-6h-benzo7annulen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction: The ketone group can be reduced to form an alcohol.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions .
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions .
- Oxidation: Formation of carboxylic acids or diketones.
- Reduction: Formation of secondary alcohols.
- Substitution: Formation of halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: 7-Hydroxy-6h-benzo7annulen-6-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of selective estrogen receptor degraders (SERDs) for the treatment of cancer. It has been studied for its ability to modulate estrogen receptor activity, which is crucial in the treatment of hormone-dependent cancers .
Industry: In the industrial sector, 7-Hydroxy-6h-benzo7annulen-6-one can be used in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and functional groups make it a versatile compound for various chemical processes .
Mécanisme D'action
The mechanism by which 7-Hydroxy-6h-benzo7annulen-6-one exerts its effects, particularly in medicinal applications, involves its interaction with molecular targets such as estrogen receptors . The compound can bind to these receptors and promote their degradation, thereby inhibiting the estrogen signaling pathway. This mechanism is particularly useful in the treatment of estrogen receptor-positive cancers, where the downregulation of estrogen receptors can lead to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 6,7-Dihydro-5H-benzo7annulene: This compound shares a similar core structure but lacks the hydroxyl and ketone functional groups.
- 6H-Benzo[c]chromen-6-one: Another structurally related compound with potential biological activities .
Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a ketone group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
3144-47-6 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
Clé InChI |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


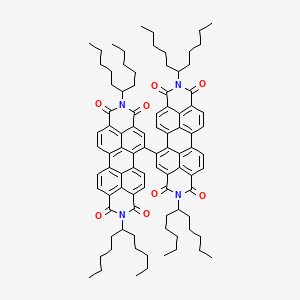


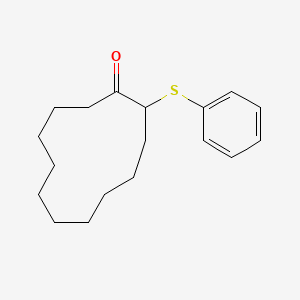
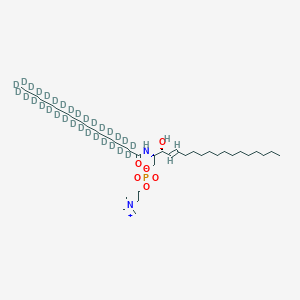
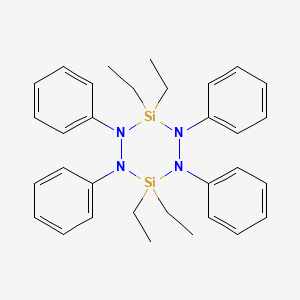
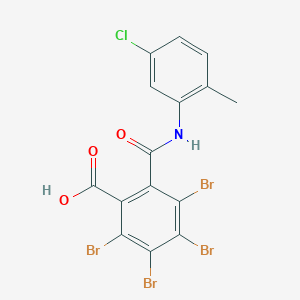

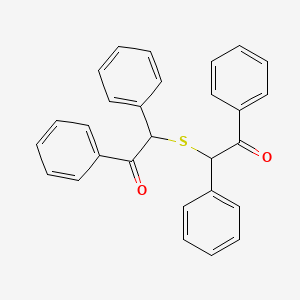
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)


